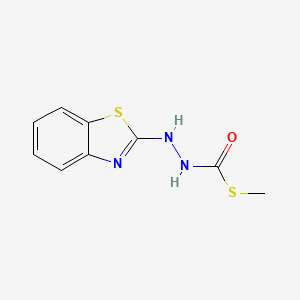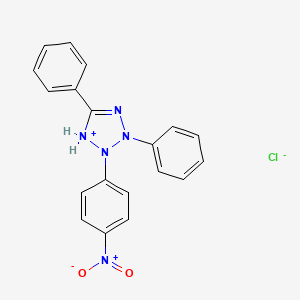
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazolium core, which is known for its versatility in chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-nitrobenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chlorination, to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation: The tetrazolium ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride.
Substitution: Various substituted tetrazolium derivatives depending on the nucleophile used.
Oxidation: Oxidized tetrazolium species with different oxidation states.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Employed in biochemical assays to study enzyme activities and cellular respiration.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Iodophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Bromophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical interactions. This makes the compound versatile and valuable for diverse applications.
Propiedades
Número CAS |
20829-03-2 |
|---|---|
Fórmula molecular |
C19H16ClN5O2 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H15N5O2.ClH/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20-22(23)16-9-5-2-6-10-16;/h1-14H,(H,20,21);1H |
Clave InChI |
ITGQYGGUISQXHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


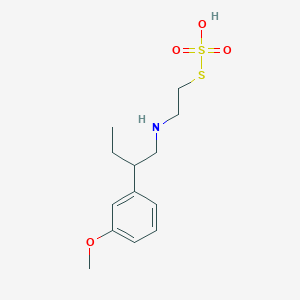

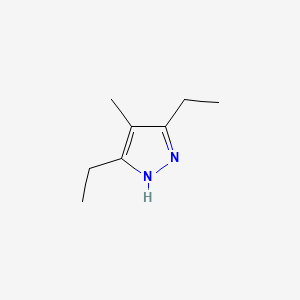
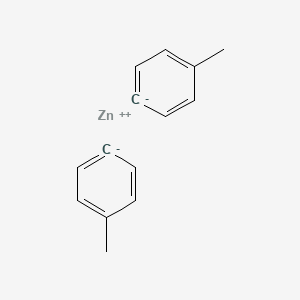
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)



